molecular formula C13H28N2 B13336620 {2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine

{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine

Katalognummer: B13336620
Molekulargewicht: 212.37 g/mol
InChI-Schlüssel: KWZJYHCHQDRJLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of {2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine involves several synthetic routes. One common method includes the reaction of 2-(bis(propan-2-yl)amino)ethanol with 1-cyclopropylethylamine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of {2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine can be compared with other similar compounds, such as:

    2-(Bis(propan-2-yl)amino)ethanol: A precursor in the synthesis of the target compound.

    1-Cyclopropylethylamine: Another precursor used in the synthesis.

    N,N-Diisopropylethylamine: A structurally similar compound with different applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C13H28N2

Molekulargewicht

212.37 g/mol

IUPAC-Name

N-(1-cyclopropylethyl)-N',N'-di(propan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C13H28N2/c1-10(2)15(11(3)4)9-8-14-12(5)13-6-7-13/h10-14H,6-9H2,1-5H3

InChI-Schlüssel

KWZJYHCHQDRJLC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CCNC(C)C1CC1)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.